molecular formula C19H12F4N4O2 B3557777 N-(3-FLUOROBENZOYL)-N'-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA

N-(3-FLUOROBENZOYL)-N'-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA

Cat. No.: B3557777
M. Wt: 404.3 g/mol
InChI Key: SMWMGFZTGNFHAL-UHFFFAOYSA-N
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Description

N-(3-FLUOROBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of fluorine atoms and a pyrimidine ring, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N4O2/c20-13-8-4-7-12(9-13)16(28)26-18(29)27-17-24-14(11-5-2-1-3-6-11)10-15(25-17)19(21,22)23/h1-10H,(H2,24,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWMGFZTGNFHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA typically involves the reaction of 3-fluorobenzoyl chloride with 4-phenyl-6-(trifluoromethyl)-2-pyrimidinylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-FLUOROBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agriculture: It may serve as a potential herbicide or pesticide due to its ability to interfere with biological pathways in plants or pests.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as high thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(3-FLUOROBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby disrupting their normal function. The presence of fluorine atoms and the pyrimidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorobenzoyl)-N’-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]urea
  • N-(3-Bromobenzoyl)-N’-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]urea
  • N-(3-Methylbenzoyl)-N’-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]urea

Uniqueness

N-(3-FLUOROBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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